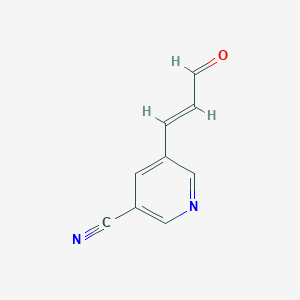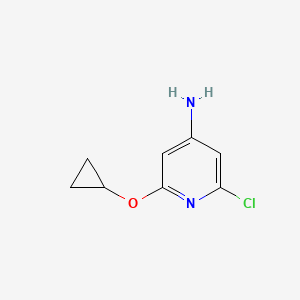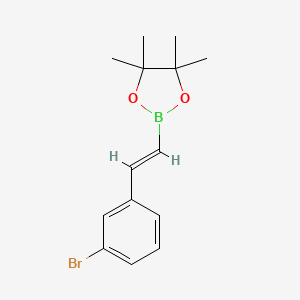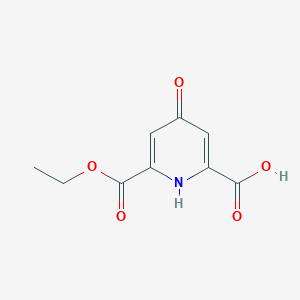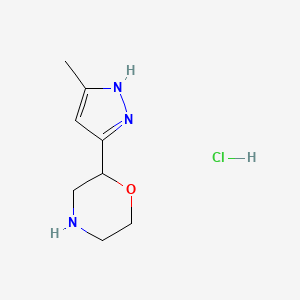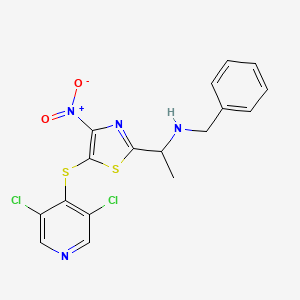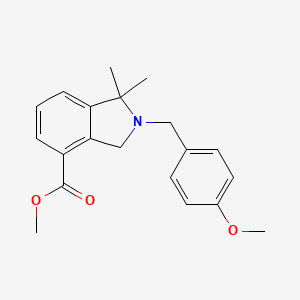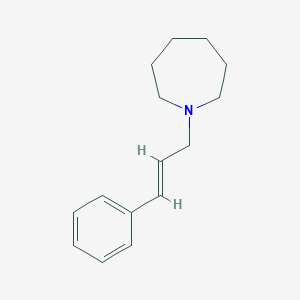
1-Cinnamylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamylazepane is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by the presence of an azepane ring substituted with a cinnamyl group
Vorbereitungsmethoden
The synthesis of 1-Cinnamylazepane typically involves the reaction of azepane with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Cinnamylazepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cinnamyl group to a saturated alkyl chain.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Cinnamylazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to central nervous system receptors, modulating neurotransmitter activity and exerting anxiolytic or analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
1-Cinnamylazepane can be compared with other similar compounds such as:
1,4-Diazepane: This compound has a similar azepane ring structure but with two nitrogen atoms.
1,4-Oxazepane: This compound contains an oxygen atom in the ring and is used in the synthesis of heterocyclic compounds with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cinnamyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21N |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enyl]azepane |
InChI |
InChI=1S/C15H21N/c1-2-7-13-16(12-6-1)14-8-11-15-9-4-3-5-10-15/h3-5,8-11H,1-2,6-7,12-14H2/b11-8+ |
InChI-Schlüssel |
ACLWQZLLZUBDMJ-DHZHZOJOSA-N |
Isomerische SMILES |
C1CCCN(CC1)C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CCCN(CC1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


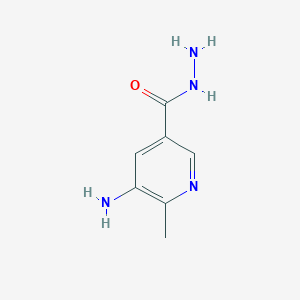
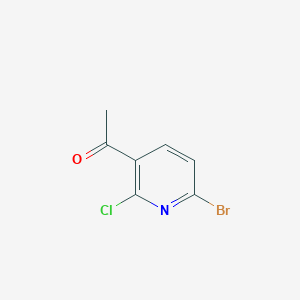
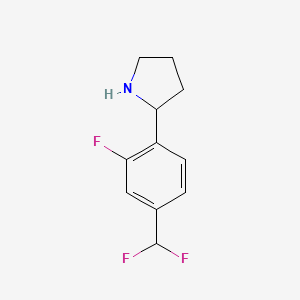
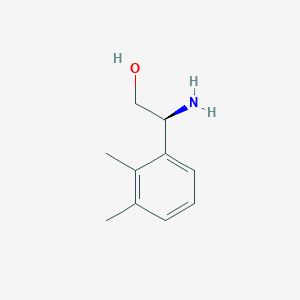
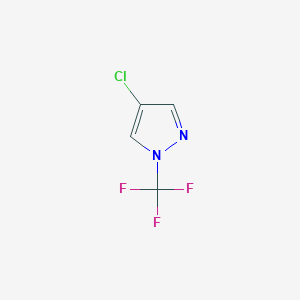
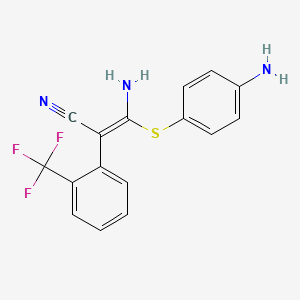
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
